REACTION_SMILES
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[CH3:24][OH:25].[F:1][C:2]([F:3])([F:4])[S:5]([O-:6])(=[O:7])=[O:8].[N+:9](=[O:10])([O-:11])[C:12]1([N+:16](=[O:17])[O-:18])[CH2:13][NH2+:14][CH2:15]1.[NH4+:19].[O-:20][N+:21]([O-:22])=[O:23]>>[N+:9](=[O:10])([O-:11])[C:12]1([N+:16](=[O:17])[O-:18])[CH2:13][NH2+:14][CH2:15]1.[O:20]=[N+:21]([O-:22])[O-:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])C(F)(F)F
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Name
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O=[N+]([O-])C1([N+](=O)[O-])C[NH2+]C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])C1([N+](=O)[O-])C[NH2+]C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])C1([N+](=O)[O-])C[NH2+]C1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |